Enhanced Lipophilicity (clogP) of the 1,1-Difluoroethyl Group Compared to Non-Fluorinated Ethyl on the 1,3,5-Triazin-2-one Core
The 1,1-difluoroethyl substituent (CF₂CH₃) on the 1,3,5-triazin-2-one scaffold introduces a measurable increase in calculated lipophilicity compared to the non-fluorinated ethyl analog. Based on fragment-based clogP calculations, the replacement of a CH₂CH₃ group (π contribution ≈ +0.5) with a CF₂CH₃ group (π contribution ≈ +1.0 to +1.2 depending on the computational method) yields an approximate ΔclogP increase of +0.5 to +0.7 log units [1]. This lipophilicity elevation can enhance membrane permeability, a parameter critically correlated with both brain penetration for CNS-targeted therapeutics and foliar uptake for agrochemicals [2]. In the context of 1,3,5-triazin-2-one BACE-1/GSK-3β dual inhibitors, where the lead compounds demonstrated good brain permeability in murine pharmacokinetic assessments (brain/plasma ratio not explicitly quantified but qualitatively confirmed), the difluoroethyl modification is expected to further optimize CNS exposure through balanced lipophilicity [3]. Note: Direct experimental logP or permeability data for 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one itself has not been identified in the open literature at the time of this analysis; the clogP differential is derived from established fragment-based computational methods.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) differential attributable to the difluoroethyl substituent |
|---|---|
| Target Compound Data | Estimated clogP contribution of CF₂CH₃ group: +1.0 to +1.2 (fragment-based); overall compound clogP estimated in the range of approximately +0.8 to +1.5 depending on tautomeric form |
| Comparator Or Baseline | 4-amino-6-ethyl-2,5-dihydro-1,3,5-triazin-2-one (non-fluorinated analog): estimated clogP contribution of CH₂CH₃ group: +0.5 (fragment-based) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 log units in favor of the difluoroethyl-substituted compound |
| Conditions | Fragment-based clogP estimation using standard computational methods (e.g., Crippen, Viswanadhan, or Wildman-Crippen approaches); experimental validation pending |
Why This Matters
The increased lipophilicity is expected to enhance membrane permeability, which is directly relevant for CNS drug candidates requiring blood-brain barrier penetration and for agrochemical actives requiring foliar uptake—two key application domains for the 1,3,5-triazin-2-one scaffold.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Fragment-based π values for alkyl and fluoroalkyl groups.) View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. doi:10.1021/acs.jmedchem.5b00258 View Source
- [3] Prati F, De Simone A, Bisignano P, et al. Multitarget Drug Discovery for Alzheimer's Disease: Triazinones as BACE-1 and GSK-3β Inhibitors. Angewandte Chemie International Edition. 2015;54(5):1578-1582. doi:10.1002/anie.201410456 View Source
